molecular formula C7H12O B14666256 2-Isopropylidenetetrahydrofuran CAS No. 38614-14-1

2-Isopropylidenetetrahydrofuran

Cat. No.: B14666256
CAS No.: 38614-14-1
M. Wt: 112.17 g/mol
InChI Key: UZXWDKGGOMPAEZ-UHFFFAOYSA-N
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Description

2-Isopropylidenetetrahydrofuran is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . Its CAS Registry Number is 38614-14-1 . This structure incorporates a tetrahydrofuran (THF) ring, a common motif found in a wide range of biologically active natural products . The THF ring is particularly abundant in marine polyketides, such as the amphidinolides, which have attracted significant scientific interest due to their challenging molecular architectures and potent cytotoxic properties . As a reagent, 2-isopropylidenetetrahydrofuran can be viewed as a functionalized furan derivative. Related compounds featuring an isopropylidene group bridging heterocyclic systems are known to serve as useful intermediates and modifiers in synthetic and polymer chemistry . The thermodynamic data for this compound shows a reaction enthalpy (ΔrH°) of 1.5 ± 0.07 kcal/mol in the liquid phase . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

CAS No.

38614-14-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-propan-2-ylideneoxolane

InChI

InChI=1S/C7H12O/c1-6(2)7-4-3-5-8-7/h3-5H2,1-2H3

InChI Key

UZXWDKGGOMPAEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylidenetetrahydrofuran typically involves the reaction of tetrahydrofuran with isopropylidene precursors under controlled conditions. One common method includes the use of acid catalysts to facilitate the formation of the isopropylidene group on the tetrahydrofuran ring .

Industrial Production Methods: In industrial settings, the production of 2-Isopropylidenetetrahydrofuran may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylidenetetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Isopropylidenetetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Isopropylidenetetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Comparative Stability : The isopropylidene group may confer oxidative stability compared to THF, but experimental validation is required.

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